D-Lysine-d4 (monohydrochloride)
Description
Contextualizing D-Amino Acids in Biological Systems
For a long time, it was believed that only L-amino acids were present in nature, with D-amino acids considered artificial products. thieme-connect.com However, it is now known that D-amino acids are naturally occurring in a wide variety of organisms, including humans, plants, and microorganisms, where they perform specific and important functions. thieme-connect.comwikipedia.org
While L-amino acids are the fundamental building blocks of proteins, D-amino acids are not typically incorporated into proteins via ribosomal synthesis. Instead, they play crucial roles in other biological processes. For instance, D-alanine and D-glutamic acid are key components of the peptidoglycan layer in bacterial cell walls, providing structural integrity and resistance to most proteases that are designed to cleave L-amino acid peptide bonds. nih.gov In mammals, D-serine acts as a neurotransmitter in the brain, involved in learning and memory, while D-aspartate is found in nervous and endocrine tissues and is involved in hormone secretion. wikipedia.orgnih.gov
The presence and function of D-amino acids in various biological systems are summarized in the table below.
| Organism/System | Examples of D-Amino Acids | Biological Role |
| Bacteria | D-alanine, D-glutamate | Peptidoglycan cell wall structure, biofilm regulation, spore germination wikipedia.orgnih.gov |
| Mammalian Brain | D-serine | Neurotransmission, learning, memory wikipedia.orgnih.gov |
| Mammalian Endocrine System | D-aspartic acid | Hormone secretion, nervous system development wikipedia.orgnih.gov |
| Marine Invertebrates | Various D-amino acids | Found in tissues and venom wikipedia.org |
Overview of Deuterium (B1214612) Labeling Strategies in Quantitative Biology
Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful label in quantitative biology. clearsynth.com Deuterium-labeled compounds are molecules where one or more hydrogen atoms have been replaced by deuterium. clearsynth.com This substitution results in a heavier molecule that is chemically identical to its unlabeled counterpart but can be differentiated by mass spectrometry. clearsynth.com
One common strategy is metabolic labeling, where an organism is grown in a medium containing a deuterium-labeled precursor, such as heavy water (D₂O). nih.gov The deuterium is then incorporated into various biomolecules as they are synthesized. nih.gov This approach allows for the in-vivo tracking and quantification of these molecules. clearsynth.com
Another powerful technique is the use of deuterated internal standards in quantitative mass spectrometry. In this method, a known amount of a deuterium-labeled version of the analyte of interest, such as D-Lysine-d4, is added to a sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By comparing the mass spectrometry signal of the unlabeled analyte to that of the known amount of the labeled internal standard, a precise and accurate quantification of the analyte in the original sample can be achieved. This is particularly crucial in complex biological matrices where significant variability can be introduced during sample processing.
Deuterium labeling is a versatile and cost-effective method for a wide range of applications, including:
Proteomics: Studying protein turnover and quantification. biorxiv.org
Metabolomics: Tracing metabolic pathways and fluxes. nih.gov
Drug Discovery: Investigating drug metabolism and pharmacokinetics. clearsynth.com
Structural Biology: Aiding in the determination of protein structures using techniques like neutron crystallography. nih.gov
The use of D-Lysine-d4 (monohydrochloride) as an internal standard in mass spectrometry-based research allows for the precise quantification of D-lysine in various biological samples, contributing to a deeper understanding of the roles of D-amino acids in health and disease.
Structure
2D Structure
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
186.67 g/mol |
IUPAC Name |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1/i1D2,2D2; |
InChI Key |
BVHLGVCQOALMSV-HMKNRSCMSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for D Lysine D4 Monohydrochloride
Chemical Synthesis Approaches for Isotopic Incorporation
Chemical synthesis offers a versatile and robust platform for the introduction of deuterium (B1214612) into the lysine (B10760008) backbone. These methods can be broadly categorized into de novo synthesis, hydrogen-deuterium exchange reactions, and strategies for isolating the desired D-enantiomer.
De Novo Synthesis Utilizing Deuterated Precursors
De novo synthesis, or the construction of the molecule from simpler, commercially available deuterated starting materials, provides a direct route to D-Lysine-d4. This bottom-up approach allows for precise control over the location and number of deuterium atoms incorporated into the final molecule. A common strategy involves the use of deuterated reagents at key steps of a known lysine synthesis pathway.
For instance, a classical route to lysine, such as the diaspartate pathway, can be adapted for deuterium incorporation. The synthesis may begin with deuterated precursors like deuterated aspartic acid or other small molecules where carbon-deuterium bonds are pre-established. The subsequent chemical transformations to build the lysine backbone would then carry the deuterium labels into the final product. While this method offers high isotopic purity, it can be a lengthy and multi-step process. pnas.orgwikipedia.orgresearchgate.netresearchgate.net
| Precursor | Deuteration Strategy | Key Reaction | Advantages | Disadvantages |
| Deuterated Acrylonitrile | Michael Addition | Addition of a deuterated malonic ester derivative | Precise label placement | Multi-step synthesis |
| Deuterated Piperidine | Ring Opening | Reductive amination of a deuterated intermediate | Access to specific labeling patterns | Requires specialized starting materials |
Hydrogen-Deuterium Exchange Reactions for Site-Selective Labeling
Hydrogen-deuterium (H-D) exchange reactions represent a more direct method for isotopic labeling, where hydrogen atoms on a pre-existing lysine molecule are swapped for deuterium atoms from a deuterium source, typically heavy water (D₂O). mdpi.comnih.govwm.eduacs.orgyoutube.comthermofisher.com The efficiency and selectivity of this exchange are highly dependent on the reaction conditions and the catalyst employed.
Metal-catalyzed H-D exchange is a common approach. Catalysts such as platinum, palladium, or ruthenium on a carbon support can facilitate the exchange of C-H bonds with C-D bonds in the presence of D₂O at elevated temperatures. mdpi.com The position of the deuterium incorporation can be influenced by the choice of catalyst and reaction conditions, allowing for some degree of site-selectivity. For example, certain catalysts may preferentially deuterate the α-carbon of the amino acid. mdpi.com
| Catalyst | Deuterium Source | Typical Conditions | Selectivity |
| Platinum on Carbon (Pt/C) | D₂O | 150-200 °C | Can lead to extensive deuteration at multiple positions |
| Palladium on Carbon (Pd/C) | D₂ gas | Room temperature to moderate heating | Often used for deuteration of aromatic rings, but can be applied to aliphatic C-H bonds |
| Ruthenium on Carbon (Ru/C) | D₂O | Basic conditions, ~70 °C | Can achieve high levels of α-deuteration |
It is important to note that H-D exchange reactions, particularly under harsh conditions, can lead to racemization, producing a mixture of D- and L-lysine-d4. mdpi.commdpi.com
Racemization and Stereoselective Resolution for D-Enantiomer Isolation
Regardless of whether deuterium is incorporated via de novo synthesis or H-D exchange, if the starting material is L-lysine or if the process induces racemization, a method to isolate the D-enantiomer is required. Chemical racemization of L-lysine can be achieved by heating in the presence of a base or acid, followed by resolution of the resulting DL-racemic mixture. mdpi.comnih.govgoogle.comresearchgate.net
One common resolution technique involves the use of a chiral resolving agent to form diastereomeric salts with the racemic lysine. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired D-lysine-d4 can be liberated from its salt.
Another approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The D- and L-enantiomers interact differently with the stationary phase, leading to their separation.
Enzymatic and Biocatalytic Deuteration Routes
Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiopure D-amino acids. nih.gov These methods leverage the inherent stereospecificity of enzymes to achieve high enantiomeric excess.
Enzyme-Mediated Deuterium Exchange in Amino Acid Synthesis
Certain enzymes, particularly those that utilize pyridoxal phosphate (PLP) as a cofactor, can catalyze the exchange of the α-hydrogen of an amino acid with deuterium from D₂O. nih.govnih.gov This occurs through the formation of a Schiff base intermediate, which facilitates the removal of the α-proton and its subsequent replacement with a deuteron from the solvent. This method can provide a direct route to α-deuterated amino acids with high stereoselectivity. nih.gov
| Enzyme Class | Cofactor | Mechanism | Stereoselectivity |
| Transaminases | Pyridoxal Phosphate (PLP) | Formation of a quinonoid intermediate | High |
| Racemases | Pyridoxal Phosphate (PLP) | Reversible deprotonation/reprotonation at the α-carbon | Can be engineered for selective deuteration |
Cascade Systems for Enantiopure D-Lysine Generation
Enzymatic cascade reactions, where multiple enzymes work in a sequential manner, have emerged as powerful tools for the synthesis of D-amino acids. nih.govrsc.orgrsc.org A common strategy for producing D-lysine involves a two-enzyme system. mdpi.comjournament.comresearchgate.netresearchgate.net
In one such system, a lysine racemase first converts L-lysine into a racemic mixture of D- and L-lysine. Subsequently, an L-specific lysine decarboxylase is introduced to selectively degrade the L-enantiomer, leaving the desired D-lysine. mdpi.comjournament.comresearchgate.net If this process is carried out in a deuterated medium, the racemase can also facilitate the incorporation of deuterium at specific positions.
Another cascade approach involves the deamination of L-lysine to its corresponding α-keto acid by an L-amino acid deaminase, followed by the stereoselective reductive amination of the keto acid to D-lysine using a D-amino acid dehydrogenase. rsc.orgrsc.orgacs.org By using deuterated ammonia or a deuterated reducing agent, deuterium can be introduced during the reductive amination step.
| Enzyme 1 | Function 1 | Enzyme 2 | Function 2 | Outcome |
| Lysine Racemase | L-Lysine → DL-Lysine | L-Lysine Decarboxylase | L-Lysine degradation | Enantiopure D-Lysine |
| L-Amino Acid Deaminase | L-Lysine → α-keto-ε-aminocaproate | D-Amino Acid Dehydrogenase | Reductive amination to D-Lysine | Enantiopure D-Lysine |
These biocatalytic routes offer the significant advantage of producing the desired D-enantiomer with high purity, often circumventing the need for classical resolution techniques. nih.govnih.gov
Assessment of Isotopic Enrichment and Stereochemical Purity in Synthesis
The rigorous assessment of isotopic enrichment and stereochemical purity is a critical step in the synthesis of D-Lysine-d4 (monohydrochloride) to ensure the final product meets the required specifications for its intended applications, such as in metabolic research or as an internal standard in mass spectrometry-based analyses. Various analytical techniques are employed to quantify the percentage of deuterium incorporation and to determine the enantiomeric excess of the D-isomer.
Isotopic Enrichment Analysis
The primary goal of isotopic enrichment analysis is to determine the percentage of D-Lysine molecules that have successfully incorporated the four deuterium atoms. This is crucial for applications where a high degree of isotopic labeling is required. The most common and powerful techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a fundamental tool for determining the isotopic enrichment of labeled compounds. By analyzing the mass-to-charge ratio of the molecule, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several key steps nih.gov. This process includes evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster using the natural abundance analog, and comparing the measured isotope distributions with theoretically calculated distributions for different enrichment levels nih.gov.
A strategy utilizing liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) can be employed to determine the isotopic enrichment of deuterium-labeled compounds rsc.org. This involves recording the full scan mass spectrum, extracting and integrating the isotopic ions, and then calculating the isotopic enrichment rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides valuable information about the structural integrity and the position of the deuterium labels within the molecule. In ¹H NMR, the reduction in the signal intensity of the protons at the labeled positions can be used to estimate the level of deuteration. ²H NMR directly detects the deuterium nuclei, and the resulting spectrum can confirm the presence and location of the deuterium atoms. NMR analysis is crucial for confirming that the deuterium incorporation occurred at the desired positions and for providing insights into the relative percent isotopic purity rsc.org.
The following table summarizes the key analytical methods used for assessing isotopic enrichment:
| Analytical Technique | Principle | Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference. | Provides a quantitative measure of the isotopic enrichment by analyzing the relative abundance of the deuterated and non-deuterated species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei to provide structural information. ¹H NMR and ²H NMR are particularly useful. | Confirms the specific sites of deuterium incorporation and can provide an estimate of the isotopic purity. |
Stereochemical Purity Analysis
Ensuring the stereochemical purity of D-Lysine-d4 is as important as isotopic enrichment, as the biological activity of amino acids is highly dependent on their stereochemistry. The goal is to confirm that the final product is predominantly the D-enantiomer and to quantify the presence of any L-enantiomer impurity. Chiral chromatography is the primary method for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Crown-ether based chiral stationary phases have been shown to be particularly effective for the separation of D- and L-amino acid enantiomers chromatographyonline.com. The separated enantiomers can then be detected and quantified, typically using UV or mass spectrometric detection.
A chiral high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS/MS) method offers a rapid and accurate determination of amino acid chiral purity digitellinc.comnih.gov. This approach combines the separation power of chiral HPLC with the sensitivity and specificity of tandem mass spectrometry. The method can be validated to quantify trace levels of the undesired enantiomer, often with a reporting limit as low as 0.1% digitellinc.com.
The following table outlines the primary analytical method for assessing stereochemical purity:
| Analytical Technique | Principle | Information Obtained |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Employs a chiral stationary phase to differentially interact with and separate enantiomers. | Quantifies the enantiomeric excess (e.e.) by determining the relative amounts of the D- and L-enantiomers. |
The combination of these analytical techniques provides a comprehensive characterization of the synthesized D-Lysine-d4 (monohydrochloride), ensuring both high isotopic enrichment and high stereochemical purity, which are essential for its use in scientific research.
Advanced Analytical Techniques for Research Characterization and Quantification
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In conjunction with separation techniques like liquid and gas chromatography, it provides high sensitivity and specificity for the analysis of complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide and Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of peptides and metabolites in biological matrices. nih.govnih.govresearchgate.netnih.govescholarship.org The use of stable isotope-labeled internal standards, such as D-Lysine-d4, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. medchemexpress.commedchemexpress.com
In peptide analysis, D-Lysine-d4 can be incorporated into synthetic peptides that serve as internal standards for the quantification of endogenous or therapeutic peptides. nih.govescholarship.org For instance, a study on the quantification of a D-peptide antagonist of CXCR4 in rat plasma utilized an LC-MS/MS method with a linear range of 10–10000 ng/mL. nih.govescholarship.org The method demonstrated good precision (intra- and inter-day precision of 1.9–9.8%) and accuracy (91.2–110.0%). nih.govescholarship.org
In metabolite analysis, D-Lysine-d4 can be used to trace the metabolic fate of lysine (B10760008) and quantify its metabolites. A study developed an LC-MS/MS method for the simultaneous detection of lysine and its degradation products, such as saccharopine and aminoadipic acid, in mouse plasma. nih.govnih.gov This method allowed for the monitoring of lysine degradation pathways and demonstrated significant increases in metabolite levels after lysine administration. nih.govnih.gov
Table 1: LC-MS/MS Method Parameters for Peptide and Metabolite Analysis
| Parameter | Peptide Analysis (DV1) nih.govescholarship.org | Metabolite Analysis (Lysine Catabolites) nih.gov |
| Column | C18 (4.6 mm × 100 mm, 5 µm) | Not specified |
| Mobile Phase | Water-acetonitrile gradient with 0.1% formic acid | Not specified |
| Flow Rate | 0.4 mL/min | Not specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry (MS/MS) |
| Ionization | Positive Electrospray Ionization (ESI) | Not specified |
| Linearity | 10–10000 ng/mL | Not specified |
| LLOQ | 10 ng/mL | Not specified |
| Precision | 1.9–9.8% | Within accepted values |
| Accuracy | 91.2–110.0% | 99.3% to 104.5% |
| Recovery | >52% | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic profiling, particularly for volatile and derivatized non-volatile compounds. nih.gov In the context of amino acid analysis, derivatization is often required to increase volatility.
While direct analysis of D-Lysine-d4 by GC-MS is less common than LC-MS/MS, the principles of using isotopically labeled standards for quantification remain the same. The Golm Metabolome Database contains GC-MS data for trimethylsilyl (B98337) (TMS) derivatives of deuterated lysine, such as Lysine, 4,4,5,5-d4- (3TMS) and Lysine GC-MS (4 TMS). mpg.dehmdb.ca These entries provide information on retention indices and mass spectra, which are essential for method development and compound identification. mpg.dehmdb.ca A predicted GC-MS spectrum for non-derivatized D-Lysine is also available, though it serves primarily as a guide. hmdb.ca
A study on the simultaneous measurement of amino acids and their metabolites in human urine developed a GC-MS method that could be adapted for the use of D-Lysine-d4 as an internal standard. nih.gov This method involved derivatization to form methyl ester-pentafluoropropionyl derivatives for analysis. nih.gov
Table 2: GC-MS Data for Deuterated Lysine Derivatives
| Compound | Derivative | Retention Index | Base Peak (m/z) | Database |
| Lysine, 4,4,5,5-d4- | 3TMS | 1845.05 | 174 | Golm Metabolome Database mpg.de |
| Lysine | 4TMS | 1913.61 | Not specified | Human Metabolome Database hmdb.ca |
Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. thermofisher.comeurisotop.comnih.govisotope.com In SILAC, cells are cultured in media where natural ("light") amino acids are replaced with "heavy" isotopically labeled counterparts. D-Lysine-d4, with its 4 Dalton mass shift, can be used as a "medium" label in multiplexed SILAC experiments. thermofisher.com
The SILAC method allows for the direct comparison of protein abundance between different cell populations. nih.govisotope.com Cells from different experimental conditions are grown in media containing light, medium (e.g., D-Lysine-d4), and heavy (e.g., ¹³C₆,¹⁵N₂-Lysine) amino acids. thermofisher.comnih.gov After cell lysis, the samples are mixed, and the relative protein abundance is determined by the ratio of the intensities of the corresponding light, medium, and heavy peptide peaks in the mass spectrum. nih.gov
This technique has been widely applied to study protein expression changes in various biological processes, including protein turnover and the cellular response to drug treatments. thermofisher.comnih.gov The use of deuterated lysine, such as Lys-d4, has been shown to be effective for protein identification and de novo peptide sequencing by providing a distinct mass signature for lysine-containing peptides. nih.gov
Isotopic Ratio Analysis for Absolute and Relative Quantification
The use of stable isotope-labeled compounds like D-Lysine-d4 enables both absolute and relative quantification in mass spectrometry. medchemexpress.com
Relative Quantification: As described in the SILAC section, the ratio of the peak intensities of the labeled (e.g., D-Lysine-d4 containing peptide) and unlabeled (natural lysine containing peptide) counterparts provides a relative measure of the protein or peptide abundance between samples. thermofisher.comnih.govisotope.com This is a robust method as the chemically identical labeled and unlabeled species co-elute and ionize with similar efficiency, minimizing experimental variability. isotope.com
Absolute Quantification: For absolute quantification, a known amount of the isotopically labeled standard (e.g., D-Lysine-d4) is spiked into the sample. By comparing the MS signal intensity of the endogenous analyte to that of the internal standard, the absolute concentration of the analyte can be determined. This stable isotope dilution (SID) method is considered a gold standard for quantification. A study on the quantification of protein-bound N(epsilon)-(1-deoxy-D-fructos-1-yl)-L-lysine demonstrated the high accuracy and low detection limits achievable with SID-LC/MS, achieving a recovery rate of 95%. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. sigmaaldrich.com Deuterium (²H) NMR, specifically, can be used to confirm the site of deuterium labeling in compounds like D-Lysine-d4. sigmaaldrich.com
While proton (¹H) NMR is commonly used, its utility is limited for highly deuterated compounds due to weak residual proton signals. sigmaaldrich.com In such cases, ²H NMR becomes an invaluable tool. It allows for the direct observation of the deuterium signals, providing a clean spectrum without interference from proton signals. sigmaaldrich.com The integration of the deuterium peaks in the NMR spectrum can be used to quantify the deuterium enrichment at specific positions within the molecule. sigmaaldrich.com
Furthermore, deuterium substitution can induce small changes in the chemical shifts of neighboring nuclei (isotope shifts), which can be observed in ¹³C or ¹⁵N NMR spectra. These isotope shifts can provide information about the ionization state of functional groups, such as the ζ-amino group of lysine. nih.gov For example, the deuterium-induced shift difference in the ¹³C NMR spectrum of lysine can be used to distinguish between the protonated and deprotonated forms of the amino group. nih.gov
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for determining the chemical purity and enantiomeric excess of chiral compounds like D-Lysine-d4.
Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the chemical purity of peptides and amino acids. nih.gov A method for purifying synthetic peptides using a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) has been described, achieving >95% purity. nih.gov For the analysis of lysine in feed additives, an ion-exchange chromatography (IEC) method coupled to visible or fluorescence detection (IEC-VIS/FLD) is a validated standard (EN ISO 17180:2013). europa.eu This method is suitable for products with a high concentration of the amino acid. europa.eu
Enantiomeric Excess Determination: The enantiomeric purity of D-lysine is crucial for many applications. HPLC methods using chiral stationary phases or chiral derivatizing agents are employed to separate the D- and L-enantiomers. One study reported a two-step enzymatic process to produce D-lysine with an enantiomeric excess of ≥ 99%. mdpi.com The analysis of D-amino acids can also be performed using LC-MS/MS after derivatization with a chiral reagent like Marfey's reagent, which allows for the separation and quantification of the enantiomers. chromatographyonline.com
Applications of D Lysine D4 Monohydrochloride in Contemporary Biochemical and Metabolic Research
Metabolic Flux Analysis and Pathway Elucidation
Characterization of Metabolic Adaptations in In Vitro and Ex Vivo Systems
The use of isotopically labeled compounds, such as D-Lysine-d4 (monohydrochloride), is a powerful tool for tracing the metabolic fate of molecules in biological systems. In vitro and ex vivo studies utilizing this labeled amino acid have provided significant insights into cellular and tissue-level metabolic adaptations.
One area of investigation involves the study of non-enzymatic glycation of proteins, a process implicated in the pathological effects of diabetes. Research has shown that D-lysine can effectively decrease the non-enzymatic glycation of proteins like human albumin, IgG, collagen, and isolated glomerular basement membrane in vitro. nih.gov The inhibitory effect of D-lysine on glucose incorporation into these proteins was found to be directly correlated with its concentration and more pronounced at lower glucose levels. nih.gov This suggests a potential role for D-lysine in mitigating the effects of excessive protein glycation.
Furthermore, studies on various cell lines, such as Chinese hamster ovary (CHO) and HeLa cells, have explored the metabolic effects and potential toxicity of D-amino acids. nih.gov These investigations have revealed that the toxicity of amino acids is not strictly dependent on their chirality, with some L-amino acids exhibiting toxicity and some D-amino acids being harmless. nih.gov The observed toxicity of certain amino acids has been linked to the generation of reactive oxygen species (ROS), as evidenced by increased catalase activity and lipid peroxide levels. nih.gov
In the context of adipogenesis, the process of fat cell formation, studies have indicated that lysine (B10760008) levels can influence lipid metabolism. Research on bovine stromal vascular cells has shown that lower levels of lysine in the culture media can stimulate adipogenesis. nih.gov This is evidenced by increased lipid accumulation and upregulation of key adipogenic transcription factors. nih.gov These findings highlight the role of amino acids as signaling molecules in critical metabolic pathways.
The following table summarizes key findings from in vitro studies on the metabolic effects of D-amino acids.
| Cell/Protein Model | D-Amino Acid Studied | Key Findings |
| Human Albumin, IgG, Collagen, Glomerular Basement Membrane | D-Lysine | Significantly decreased non-enzymatic glycation by glucose. nih.gov |
| Chinese Hamster Ovary (CHO) and HeLa Cells | Various D-amino acids | Toxicity is not strictly chirality-dependent and can be linked to ROS production. nih.gov |
| Bovine Stromal Vascular Cells | Lysine (levels varied) | Low lysine levels promoted adipogenesis and lipid accumulation. nih.gov |
Elucidation of Enzymatic Reaction Mechanisms
D-Lysine-d4 (monohydrochloride) serves as a valuable probe for investigating the intricacies of enzyme-catalyzed reactions, particularly those involving lysine metabolism. Its deuterated nature allows for the study of kinetic isotope effects and helps in delineating substrate specificity and the architecture of enzyme active sites.
Probing Kinetic Isotope Effects in Lysine-Metabolizing Enzymes
Kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state of an enzymatic reaction. By replacing hydrogen atoms with deuterium (B1214612) at specific positions in a substrate molecule like D-lysine, researchers can measure changes in reaction rates. These changes provide detailed information about the bond-breaking and bond-making events in the rate-limiting step of the reaction.
For instance, studies on protein lysine methyltransferases (PKMTs), enzymes that catalyze the methylation of lysine residues in proteins, have utilized isotope labeling to understand their catalytic mechanism. nih.gov While not directly using D-lysine-d4, the principles are transferable. By measuring KIEs with isotopically labeled S-adenosyl-l-methionine (SAM), the methyl donor, researchers have been able to characterize the transition state of the methylation reaction catalyzed by enzymes like SET8 as an early, asymmetrical SN2 type. nih.gov The development of mass spectrometry-based methods to precisely measure the ratios of isotopically modified products has been crucial in these studies. nih.gov
Investigating Substrate Specificity and Catalytic Sites of D-Amino Acid Oxidases
D-Amino Acid Oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govnih.gov Investigating the interaction of DAAOs with various substrates, including D-lysine, is crucial for understanding their physiological roles and potential applications.
Studies on DAAO from various sources have revealed a broad substrate specificity, with the enzyme acting on a range of D-amino acids. nih.govnih.gov The reaction of D-amino-acid oxidase with D-lysine has been a subject of investigation to understand the enzyme's catalytic mechanism. nih.gov The active site of DAAOs is a large cavity where the D-amino acid is bound and oriented for catalysis. msu.ru
Human DAAO (hDAAO) exhibits a preference for hydrophobic amino acids. nih.gov While D-cysteine is its best substrate, it is also active on other D-amino acids relevant to neurotransmission. nih.gov The study of how different D-amino acids, including isotopically labeled variants like D-Lysine-d4, bind to and are processed by DAAO provides valuable information about the structure-function relationship of the enzyme's active site.
The table below presents a summary of research on the enzymatic reactions involving D-lysine and related enzymes.
| Enzyme | Research Focus | Key Findings |
| Protein Lysine Methyltransferases (PKMTs) | Kinetic Isotope Effects | The methylation reaction proceeds through an early, asymmetrical SN2 transition state. nih.gov |
| D-Amino Acid Oxidase (DAAO) | Reaction with D-Lysine | Elucidates the catalytic mechanism of the enzyme. nih.gov |
| Human D-Amino Acid Oxidase (hDAAO) | Substrate Specificity | Shows a preference for hydrophobic D-amino acids. nih.gov |
Research into D-Amino Acid Biology and Stereospecific Metabolism
The presence and function of D-amino acids in biological systems, once thought to be rare, is a rapidly expanding field of research. D-Lysine-d4 (monohydrochloride) is a key tool in unraveling the roles of D-amino acids in complex biological processes, including host-microbe interactions and the specific mechanisms of their transport and excretion.
Role of D-Lysine in Host-Microbe Interactions
The gut microbiota is a significant source of D-amino acids in mammals. frontiersin.orgnih.gov Bacteria produce a variety of D-amino acids which can influence the host's physiology. frontiersin.org For example, D-amino acids released by gut bacteria can modulate the host's immune response. nih.gov
One important aspect of this interaction is the role of host enzymes like D-amino acid oxidase (DAO). DAO, present in intestinal epithelial cells, can regulate the levels of D-amino acids by converting them into α-keto acids and hydrogen peroxide (H₂O₂). nih.govnih.gov The production of H₂O₂ can have a bactericidal effect, thus acting as a host defense mechanism against certain bacteria. nih.gov This interplay between microbial D-amino acid production and host DAO activity highlights a sophisticated mechanism of host-microbe communication and homeostasis.
Studies on D-Amino Acid Transport and Excretion Mechanisms
The absorption, distribution, and excretion of D-amino acids are controlled by specific transport systems. While L-amino acids are the canonical substrates for most amino acid transporters, some transporters have been shown to handle D-amino acids. nih.govnih.gov
Molecular cloning has identified several plasma membrane transport proteins responsible for amino acid transport. reactome.org While many transporters show a strong preference for L-isomers, some, like the ASCT2 (SLC1A5) transporter, can facilitate the transport of D-amino acids such as D-serine with comparable efficiency to their L-counterparts. nih.gov The development of novel techniques, including fluorescent biosensors, is enabling real-time visualization of D-amino acid transport in mammalian cells. nih.gov
The kidneys play a crucial role in the excretion of D-amino acids. Understanding the mechanisms of D-amino acid transport in the kidney is essential for a complete picture of their metabolism. D-lysine has been investigated for its potential to reduce the renal uptake of radiolabeled compounds during certain medical imaging procedures, indicating its interaction with renal transport systems. medchemexpress.com
The following table summarizes research findings related to D-amino acid biology.
| Research Area | Key Findings |
| Host-Microbe Interactions | Gut microbiota are a major source of D-amino acids, which can be metabolized by host D-amino acid oxidase, influencing microbial populations. frontiersin.orgnih.govnih.gov |
| D-Amino Acid Transport | Specific transporters, some of which also transport L-amino acids, mediate the movement of D-amino acids across cell membranes. nih.govnih.govreactome.org |
| D-Amino Acid Excretion | The kidneys are involved in the excretion of D-amino acids, and D-lysine can interact with renal transporters. medchemexpress.com |
Influence on Cellular Proteostasis and Stress Responses
The integrity of the cellular proteome, or proteostasis, is fundamental to cell function and organismal viability. This delicate balance is maintained by a complex network of pathways that govern protein synthesis, folding, and degradation. The ubiquitin-proteasome system (UPS) is a cornerstone of this network, targeting proteins for degradation by tagging them with ubiquitin, primarily on lysine residues. The availability and positioning of lysine residues within a protein can, therefore, significantly influence its stability and turnover rate.
Recent research has highlighted the concept of "lysine deserts," regions within proteins that are notably deficient in lysine residues. These deserts can act as a protective mechanism, helping proteins evade ubiquitin-dependent degradation. nih.gov Studies focusing on human proteins like VHL and SOCS1 have shown that both wild-type and lysine-free versions can exhibit similar turnover rates, suggesting that lysine deserts limit ubiquitination mediated by cullin-RING ligase (CRL) complexes. nih.gov This indicates a sophisticated regulatory layer where the absence of lysine can be as important as its presence. D-Lysine-d4, by serving as a stable isotope-labeled tracer, offers a powerful tool to investigate the dynamics of lysine metabolism and its impact on protein turnover in the context of proteostasis. By introducing D-Lysine-d4 into cellular models, researchers can track the incorporation of this labeled amino acid into newly synthesized proteins and monitor their subsequent fate, providing insights into the nuanced roles of lysine in maintaining protein homeostasis.
Furthermore, lysine has been implicated in cellular stress responses. Studies have demonstrated that dietary lysine fortification can reduce chronic anxiety and mitigate physiological stress responses in human populations. nih.gov In controlled studies, lysine supplementation was associated with reduced plasma cortisol levels in response to stress. nih.gov While these studies focus on L-lysine, the principle underscores the amino acid's role in neuroendocrine regulation. D-Lysine-d4 can be employed in preclinical research to trace the metabolic pathways of lysine under various stress conditions, helping to elucidate the biochemical mechanisms by which lysine exerts its anxiolytic and stress-reducing effects.
| Research Area | Key Protein/System Investigated | Finding | Potential Application of D-Lysine-d4 |
| Proteostasis | VHL, SOCS1, Cullin-RING Ligase (CRL) | "Lysine deserts" can limit ubiquitin-dependent protein degradation, suggesting a protective role. nih.gov | Tracing the incorporation and turnover of lysine in specific proteins to understand the dynamics of proteostasis. |
| Stress Response | Neuroendocrine System | Lysine fortification reduced plasma cortisol response to stress and lowered chronic anxiety. nih.gov | Investigating the metabolic fate of lysine under stress to uncover the mechanisms of its anxiolytic effects. |
Application as an Internal Standard in Bioanalytical Assays
In the field of bioanalysis, particularly in quantitative mass spectrometry (MS), the use of a reliable internal standard is crucial for achieving accuracy and precision. bioanalysis-zone.comnih.gov An internal standard helps to correct for variations that can occur during sample preparation, injection, and the analytical measurement process itself. cerilliant.comcrimsonpublishers.com Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in LC-MS/MS assays because their physicochemical properties are nearly identical to the analyte being measured. bioanalysis-zone.comcrimsonpublishers.com
D-Lysine-d4 (monohydrochloride) serves as an ideal internal standard for the quantification of its unlabeled counterpart, D-Lysine, or the more common L-Lysine, in various biological matrices. medchemexpress.com Its key advantage is that it co-elutes with the native analyte during liquid chromatography (LC) but is distinguishable by the mass spectrometer due to its higher mass, conferred by the four deuterium atoms. nih.gov This mass difference allows for simultaneous detection and quantification based on mass-to-charge (m/z) ratios. bioanalysis-zone.com
The use of a deuterated standard like D-Lysine-d4 is particularly beneficial in complex matrices such as plasma, where matrix effects can interfere with analyte ionization, leading to inaccurate measurements. nih.govcrimsonpublishers.com By adding a known quantity of D-Lysine-d4 to a sample at the beginning of the workflow, any loss of analyte during extraction or suppression of the signal during ionization will affect both the analyte and the internal standard to a similar degree. The ratio of the analyte signal to the internal standard signal remains constant, enabling precise and accurate quantification. cerilliant.com This approach has been successfully implemented for the analysis of amino acids in plasma and other biological fluids. restek.com
The application of D-Lysine-d4 as an internal standard is a cornerstone of methods for:
Amino Acid Analysis: Quantifying levels of lysine in plasma, serum, and tissue samples for metabolic studies and clinical diagnostics. restek.comchromsystems.com
Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), deuterated amino acids are used to create an internal standard proteome for relative and absolute protein quantification. nih.gov
Pharmacokinetic Studies: Measuring drug-related compounds that incorporate or are analogues of lysine.
| Parameter | Description | Advantage of using D-Lysine-d4 |
| Co-elution | The internal standard and analyte have nearly identical retention times in liquid chromatography. | Ensures that both compounds experience the same matrix effects at the same time. bioanalysis-zone.com |
| Mass Differentiation | The internal standard is heavier than the analyte due to deuterium labeling. | Allows for separate detection and quantification by the mass spectrometer. nih.gov |
| Correction for Variability | Normalizes for analyte loss during sample preparation and for ion suppression/enhancement during analysis. | Improves accuracy, precision, and robustness of the bioanalytical method. nih.govcrimsonpublishers.com |
Methodological Considerations and Experimental Design Challenges
Optimization of Labeling Strategies and Incorporation Efficiency in Cellular Models
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino acids. chempep.com For D-Lysine-d4, achieving high incorporation efficiency is crucial for accurate protein quantification.
Achieving High Incorporation Efficiency:
Cell Doublings: To ensure nearly complete labeling (typically >95-97%), cells generally need to be cultured in SILAC media for at least five to six doublings. nih.govnih.govthermofisher.comgbiosciences.com This allows for the dilution of the natural "light" lysine (B10760008) as cells divide and synthesize new proteins. nih.gov
Auxotrophic Strains: Using cell lines that are auxotrophic for lysine can enhance labeling efficiency. These cells cannot synthesize their own lysine and are therefore entirely dependent on the exogenous supply in the culture medium.
Dialyzed Serum: The use of dialyzed fetal bovine serum (FBS) is critical to minimize the contamination of the culture medium with unlabeled ("light") lysine, which would otherwise compete with the D-Lysine-d4 tracer and lead to incomplete labeling. sigmaaldrich.com
Challenges in Specific Cell Models:
Non-dividing Cells: Achieving high incorporation in non-dividing or slowly dividing cells, such as primary neurons, presents a significant challenge for conventional SILAC methods. nih.gov Incomplete labeling in these models can skew quantification results. nih.gov
Amino Acid Conversion: A potential complication in SILAC experiments is the metabolic conversion of one amino acid into another. For instance, arginine can be converted to proline, which can interfere with accurate quantification if not properly accounted for. researchgate.net
To address the challenge of incomplete labeling in non-dividing cells, a "pulsed" SILAC (pSILAC) approach can be employed. This method involves introducing the labeled amino acid for a defined period and monitoring its incorporation rate over time to study protein turnover.
A study utilizing a cell-specific labeling method with D-lysine demonstrated high isotopic labeling efficiency. After ten days of co-culture, cells engineered to express an optimized lysine racemase achieved approximately 90% cell-specific isotopic labeling. nih.gov
Potential Deuterium (B1214612) Isotope Effects on Biochemical Processes and Interpretation
The substitution of hydrogen with deuterium in D-Lysine-d4 can lead to kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction due to the difference in mass between the isotopes. wikipedia.org These effects can be categorized as primary or secondary.
Primary KIEs occur when the bond to the isotope is broken in the rate-determining step of the reaction.
Secondary KIEs are observed when the bond to the isotope is not broken but is located at or near the reaction center. wikipedia.org
Deuterium isotope effects can influence various biochemical processes:
Enzyme Kinetics: The heavier mass of deuterium can lead to a stronger covalent bond, potentially slowing down reactions where a C-H bond involving the deuterated position is cleaved. For example, the oxidative deamination of lysine could be affected. researchgate.net
Protein Folding and Stability: While the equilibrium structure of a protein is not significantly affected by isotopic labeling, deuteration can impact protein stability. quora.com Studies have shown that deuterated proteins in D2O are more stable, which is attributed to strengthened hydrogen bonds and solvent effects. nih.gov Conversely, deuteration of side-chain protons has been shown to decrease protein stability. quora.com Perdeuteration has been observed to decrease the hydrophobicity of an enzyme, leading to shifts in the optimal pH for crystallization. researchgate.net
Metabolic Pathways: A study on Caenorhabditis elegans fed with 5,5-d2-lysine revealed a significant developmental isotope effect, particularly at higher temperatures. This suggests that site-specific deuteration can have profound effects on the development of a whole organism. researchgate.net
It is crucial to consider these potential isotope effects when interpreting data from studies using D-Lysine-d4, as they can influence metabolic flux and the observed biological outcomes.
Purity and Stability Requirements for Tracer Applications
The accuracy and reliability of tracer studies using D-Lysine-d4 (monohydrochloride) are highly dependent on the purity and stability of the isotopic tracer.
Purity Requirements:
Isotopic Enrichment: High isotopic enrichment is essential to ensure that the measured signal is predominantly from the labeled compound. The presence of unlabeled lysine in the tracer stock can lead to an underestimation of incorporation rates.
Chemical Purity: The tracer must be free from other chemical contaminants that could interfere with cellular metabolism or analytical measurements.
Stability Considerations:
Storage: Like other amino acids, D-Lysine-d4 should be stored under appropriate conditions to prevent degradation. Long-term storage of amino acids in dried blood spots at room temperature has been shown to lead to significant degradation of several amino acids, including lysine. mdpi.comrug.nl Storage at -20°C or -80°C is recommended to improve stability. mdpi.com
In-solution Stability: The stability of the tracer in culture media and other experimental solutions over the duration of the experiment should also be considered.
The following table summarizes key considerations for ensuring the quality of D-Lysine-d4 for tracer applications.
| Parameter | Requirement | Rationale |
| Isotopic Purity | High enrichment (typically >98%) | To minimize interference from the unlabeled isotopologue and ensure accurate quantification. |
| Chemical Purity | Free from contaminants | To avoid artifacts in biological systems and analytical measurements. |
| Stability | Stable under storage and experimental conditions | To ensure the integrity of the tracer throughout the experiment and prevent inaccurate results due to degradation. |
Data Analysis and Computational Tools for Stable Isotope Tracing Data
The analysis of data generated from stable isotope tracing experiments with D-Lysine-d4 is a complex process that requires specialized software and computational tools. The primary goal is to determine the relative abundance of labeled and unlabeled peptides and proteins to quantify changes in protein expression or turnover.
Software for SILAC Data Analysis:
Several software platforms are available for processing and analyzing SILAC data. These tools are designed to identify peptides, quantify the intensity of light and heavy isotopic peaks, and calculate protein ratios.
MaxQuant: A widely used computational proteomics platform for peptide identification and quantification from raw mass spectrometry files. nih.govnih.gov It includes features for SILAC analysis, such as setting variable modifications for D4-lysine. nih.gov
Other Platforms: Other software packages used for SILAC data analysis include FragPipe and various commercial software associated with mass spectrometer instruments. nih.gov
Metabolic Flux Analysis (MFA):
For more in-depth analysis of metabolic pathways, 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique. While the search results primarily focus on 13C, the principles and tools are often adaptable to other stable isotopes like deuterium. MFA uses isotopic labeling data to calculate the rates (fluxes) of metabolic reactions within a biochemical network. nih.gov
Computational Tools for MFA:
Software Packages: A variety of software tools have been developed for MFA, including METRAN, INCA, OpenFLUX, and 13CFLUX2. nih.govucdavis.edu These tools often involve implementing a metabolic network model and using iterative optimization algorithms to fit the experimental labeling data to the model. nih.gov
Data Correction: Isotope tracing data often needs to be corrected for the natural abundance of isotopes and tracer impurity. Software like IsoCorrectoR, IsoCor v2, and PolyMID can perform these corrections. nih.gov
Recent advancements have led to the development of integrated software platforms, such as the Isotope Calculation Gadgets in the Garuda platform, which aim to support the entire workflow of isotope-tracing experiments, from method creation to data processing and analysis. nih.gov
The following table provides an overview of some computational tools used in stable isotope tracing data analysis.
| Tool/Platform | Function | Key Features |
| MaxQuant | Quantitative proteomics data analysis | Peptide identification, SILAC quantification, support for variable modifications. nih.govnih.gov |
| INCA (Isotopomer Network Compartment Analysis) | Metabolic Flux Analysis | Steady-state and non-stationary MFA, parameter estimation. ucdavis.edu |
| OpenFLUX | Metabolic Flux Analysis | Open-source software for 13C-based MFA. nih.govucdavis.edu |
| Isotope Calculation Gadgets (Garuda) | Integrated workflow for isotope tracing | Method creation, natural isotope correction, fractional labeling calculation. nih.gov |
The choice of data analysis tools will depend on the specific experimental design, the type of data generated, and the biological questions being addressed.
Future Research Directions and Emerging Avenues
Development of Novel Site-Specific Deuteration Methodologies
The synthesis of D-Lysine-d4 is a critical aspect of its utility. Current methods for producing deuterated amino acids can be complex and may lack the desired precision. acs.org Future research is focused on creating more efficient and highly selective methods for introducing deuterium (B1214612) at specific positions within the D-lysine molecule.
Recent advancements have demonstrated enantioretentive α-deuteration of various amino acids, including a protected lysine (B10760008) derivative, with high yields and deuterium incorporation. acs.org One promising approach involves the use of NaOEt in EtOD, a method that is both simple and does not require expensive equipment or external chiral sources. acs.org Further exploration of such methods could lead to more cost-effective and scalable production of D-Lysine-d4.
Moreover, enzymatic methods are gaining traction for their potential to achieve site-selective deuteration. nih.gov For instance, a two-protein system has been shown to catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of amino acids. nih.gov By manipulating these enzymatic systems, it may be possible to produce D-Lysine-d4 with unparalleled specificity, opening up new possibilities for its application in metabolic and structural studies. The development of biocatalytic methods that are scalable and operationally simple will be crucial for broader accessibility. nih.gov
Integration with Advanced Multi-Omics Platforms (e.g., Proteo-Metabolomics)
The integration of D-Lysine-d4 into multi-omics platforms, particularly those combining proteomics and metabolomics, represents a powerful strategy for unraveling complex biological processes. By tracing the metabolic fate of D-Lysine-d4, researchers can gain a more holistic understanding of amino acid metabolism and its interplay with protein synthesis and function. nih.gov
A key area of interest is the combined analysis of amino acids in different biological compartments, such as free amino acids and those incorporated into proteins. nih.gov This approach has already shown promise in distinguishing between different physiological states, such as in cancer models. nih.gov The use of D-Lysine-d4 as an internal standard in these analyses can enhance the accuracy and reliability of quantification.
Furthermore, advanced mass spectrometry-based techniques, including those offered by specialized proteomics and metabolomics service providers, can quantify a wide array of amino acids and their derivatives. creative-proteomics.com The application of stable isotope labeling, using compounds like D-Lysine-d4, allows for dynamic tracking of metabolic pathways and provides valuable insights into amino acid utilization and turnover rates. creative-proteomics.com This integrated approach is expected to yield novel biomarkers for diseases and provide a deeper understanding of metabolic dysregulation. nih.govcreative-proteomics.com
Expansion of Applications in Complex Biological Systems and Organismal Models
The utility of D-Lysine-d4 extends beyond cell culture models to more complex biological systems and whole organisms. Research in this area aims to understand the in vivo roles of D-lysine and its metabolic derivatives. For instance, D-amino acids are known to be involved in peptidoglycan and biofilm metabolism in bacteria, suggesting their importance in microbial adaptation and survival. nih.gov The use of D-Lysine-d4 can help elucidate the specific pathways and mechanisms involved.
In higher organisms, D-lysine and its metabolism are implicated in various physiological and pathological processes. scispace.com For example, the catabolism of lysine is linked to energy production and stress responses in plants. nih.gov In animals, while L-lysine is an essential amino acid, the roles of D-lysine are less understood but are an active area of investigation. scispace.com The introduction of D-lysine into antimicrobial peptides has been shown to reduce toxicity to eukaryotic cells while maintaining antimicrobial activity, highlighting its potential in drug development. nih.gov
Future studies using D-Lysine-d4 in organismal models, from bacteria to mammals, will be instrumental in dissecting its in vivo functions. nih.govmdpi.commdpi.com These investigations could shed light on its involvement in processes such as neuromodulation, immune responses, and host-microbe interactions. The ability to trace the labeled lysine through various metabolic fates will be crucial for these endeavors.
Mechanistic Insights into D-Lysine's Roles in Underexplored Biochemical Pathways
While L-lysine's roles in protein synthesis and other biochemical pathways are well-established, the functions of D-lysine remain largely underexplored. scispace.com Future research will focus on elucidating the mechanistic details of D-lysine's involvement in various metabolic and signaling pathways.
One area of significant interest is the biosynthesis of D-lysine itself. For example, a novel lysine racemase has been identified in the bacterium Thermotoga maritima that contributes to the production of D-lysine for peptidoglycan synthesis. nih.gov Understanding the structure and function of such enzymes could provide targets for novel antimicrobial agents.
Furthermore, the catabolism of lysine leads to various metabolites that can serve as precursors for energy generation or have signaling functions. nih.gov The saccharopine pathway is a major route for lysine degradation. scispace.comnih.gov By using D-Lysine-d4, researchers can trace the flow of the labeled carbon and nitrogen atoms through these catabolic pathways, potentially uncovering new intermediates and regulatory points. This could provide insights into conditions associated with abnormal lysine metabolism, such as certain genetic disorders. scispace.com The exploration of D-lysine's role in histone modifications and epigenetics also presents a compelling avenue for future investigation. scispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
